3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNDNGJEKNNZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-36-3 | |

| Record name | 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It is used in the preparation of heteroaromatic amide derivatives for inhibiting nav17, which is a voltage-gated sodium channel and plays a crucial role in the generation and conduction of action potentials, thus being a target for pain relief.

Mode of Action

As a building block in the synthesis of nav17 inhibitors, it may contribute to the inhibition of the Nav17 sodium channel, thereby affecting the conduction of action potentials.

生物活性

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its potential biological activity. The presence of multiple halogen substituents, specifically bromine, fluorine, and trifluoromethyl groups, enhances its lipophilicity and may influence its interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

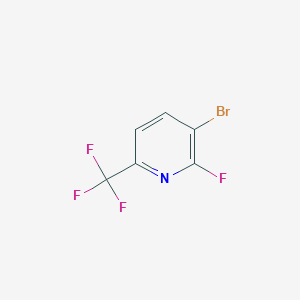

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted at various positions, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered metabolic pathways and increased bioavailability of co-administered drugs.

- Modulation of Gene Expression : Research indicates that it can influence gene expression related to oxidative stress and apoptosis pathways, potentially impacting cellular survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antifungal Activity : A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Botrytis cinerea and Phomopsis sp., with certain compounds showing over 100% inhibition rates compared to standard treatments .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could inhibit cell proliferation by modulating key signaling pathways associated with tumor growth and survival.

Pharmacokinetic Properties

The trifluoromethyl group enhances the pharmacokinetic properties of this compound, improving its metabolic stability and bioavailability. These properties are critical for its potential use in therapeutic applications .

相似化合物的比较

Structural and Functional Analogues

Below is a comparative analysis of 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine with key structural analogs, highlighting differences in substituents, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

准备方法

Chlorine/Fluorine Exchange Method

This method is based on halogen exchange reactions, where chlorinated pyridine precursors bearing trichloromethyl groups are converted into fluorinated trifluoromethylpyridines.

- Starting from a chlorinated pyridine, such as 2,4-dichloro-6-(trichloromethyl)pyridine.

- Reaction with antimony trifluoridedichloride to convert the trichloromethyl group into a trifluoromethyl group, yielding 2,4-dichloro-6-(trifluoromethyl)pyridine.

- Subsequent fluorine substitution of chlorine atoms on the ring using potassium fluoride (KF) at high temperature (~350 °C) in a pressure vessel for several hours (e.g., 8 hours).

- Isolation of the fluorinated product by solvent extraction, filtration, and vacuum distillation.

This approach has been documented in US patents and European patents and is adaptable for preparing various fluorinated trifluoromethylpyridine derivatives. However, it requires rigorous reaction conditions and careful purification to separate closely related halogenated byproducts.

Direct Halogenation and Fluorination Sequence for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

While direct literature on this compound is limited, analogous procedures from related compounds provide insight:

- Starting from a suitable pyridine precursor, selective bromination at the 3-position can be achieved using brominating agents under controlled conditions.

- Fluorination at the 2-position is typically achieved via halogen exchange reactions using fluoride sources such as cesium fluoride (CsF) or potassium fluoride (KF).

- The trifluoromethyl group at the 6-position is introduced either by prior conversion of trichloromethyl groups or by direct trifluoromethylation using trifluoromethyl copper reagents in substitution reactions with bromo- or iodo-pyridines.

常见问题

Basic: What are the common synthetic routes for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and fluorination of pyridine precursors. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination may employ HF-pyridine or Selectfluor reagents . The trifluoromethyl group is often introduced via cross-coupling (e.g., Kumada or Suzuki reactions) using catalysts like Pd(PPh₃)₄ . Key factors affecting yield include:

- Temperature : Lower temperatures (0–25°C) minimize side reactions in halogenation steps.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance trifluoromethyl group incorporation .

- Catalyst loading : Pd-based catalysts at 5–10 mol% optimize coupling efficiency .

Advanced: How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Answer:

Regioselectivity issues arise due to steric hindrance from the trifluoromethyl group and electronic effects of halogens. Strategies include:

- Catalyst tuning : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions .

- Directing groups : Temporary protection of the fluorine atom with silyl groups can direct coupling to the bromine site .

- Microwave-assisted synthesis : Accelerates reaction rates, reducing competing pathways .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR distinguishes fluorine environments (δ ≈ -60 to -70 ppm for CF₃, -110 ppm for aromatic F) . ¹H NMR identifies coupling between adjacent substituents (e.g., J₃-Br and J₂-F splitting patterns) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₂BrF₄N requires m/z ≈ 262.93) .

- X-ray crystallography : SHELX software resolves crystal packing and substituent geometry .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The electron-withdrawing CF₃ and halogens activate the pyridine ring for NAS. Computational studies (DFT) show:

- LUMO localization : Highest at the 2-fluoro and 6-CF₃ positions, favoring attack at these sites .

- Meta-directing effects : The 3-bromo group directs nucleophiles to the 4-position, but steric effects from CF₃ can override this .

- Solvent effects : DMSO increases electrophilicity via hydrogen bonding with fluorine .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates halogenated by-products .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 30–35°C) .

- Distillation : For large-scale purification, short-path distillation under reduced pressure (bp: ~38°C) is effective .

Advanced: How can contradictory data on reaction yields in literature be resolved?

Answer:

Discrepancies often stem from trace moisture or oxygen sensitivity. Mitigation involves:

- Inert atmosphere : Schlenk lines or gloveboxes prevent dehalogenation .

- Additives : Molecular sieves (4Å) absorb residual water in fluorination steps .

- Replication studies : Systematic variation of solvent, catalyst, and temperature identifies optimal conditions .

Basic: What are the key safety considerations for handling this compound?

Answer:

- Storage : Refrigerate (2–8°C) in amber vials to prevent photodegradation .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to bromine/fluorine toxicity .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced: What decomposition pathways occur under thermal stress, and how are they characterized?

Answer:

Thermogravimetric analysis (TGA) and GC-MS reveal:

- Debromination : Above 150°C, Br⁻ release forms 2-fluoro-6-(trifluoromethyl)pyridine .

- CF₃ cleavage : Radical pathways generate HF and carbonyl by-products .

- Stabilizers : Adding BHT (butylated hydroxytoluene) suppresses radical degradation .

Basic: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

It serves as a precursor for:

- Kinase inhibitors : Suzuki coupling with boronic acids introduces aryl groups at the 3-position .

- Antibiotics : NAS with amines at the 2-fluoro site creates bioactive pyridinium salts .

- Case study : Derivatives show IC₅₀ < 1 µM against EGFR mutants in cancer models .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Docking simulations (AutoDock Vina) : Model binding to ATP pockets via π-stacking with CF₃ .

- MD simulations (GROMACS) : Assess stability of halogen bonds in protein-ligand complexes .

- QSAR models : Correlate Hammett σ values of substituents with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。